molecular formula C8H11NO B1195048 N,N-Dimethylaniline N-oxide CAS No. 874-52-2

N,N-Dimethylaniline N-oxide

Cat. No. B1195048
CAS RN: 874-52-2
M. Wt: 137.18 g/mol
InChI Key: LKQUDAOAMBKKQW-UHFFFAOYSA-N
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Description

N,N-Dimethylaniline N-oxide , also known as DMA N-oxide , is a chemical compound derived from N,N-dimethylaniline . It is an oxidized form of N,N-dimethylaniline, resulting from the addition of an oxygen atom to the nitrogen atom in the dimethylamino group. This transformation occurs through enzymatic reactions, primarily catalyzed by the flavin monooxygenase (FMO) enzyme .


Synthesis Analysis

The synthesis of N,N-Dimethylaniline N-oxide involves the enzymatic oxidation of N,N-dimethylaniline. The FMO enzyme, found in mammalian liver cells, plays a crucial role in converting the parent compound into its N-oxide form. This process is essential for the detoxification of xenobiotic compounds .


Molecular Structure Analysis

  • The overall structure reflects the oxidation of the parent compound, N,N-dimethylaniline .

Physical And Chemical Properties Analysis

  • Boiling Point : The boiling point is approximately 200°C .

Scientific Research Applications

  • Microsomal Enzyme Systems and Cytochrome P-450 : N,N-Dimethylaniline N-oxide has been used to study the N-oxidation mechanism in rabbit liver microsomal enzyme systems. This involves highly purified cytochrome P-448 and NADPH-cytochrome c reductase. The study showed that both cytochrome P-448 and NADPH-cytochrome c reductase are required for optimum N-oxygenating activity, highlighting the complex nature of liver microsomal N-oxidation processes (Hlavica & Hülsmann, 1979).

  • Liver Metabolic Reactions : Research involving rat liver microsomal preparations demonstrated that N,N-Dimethylaniline undergoes enzymatic N-demethylation and N-oxidation. The cofactor dependencies and kinetic constants of these reactions have been characterized, providing insights into liver metabolic processes (Willi & Bickel, 1973).

  • Interaction with Hemoglobin : Studies have shown that N,N-Dimethylaniline-N-oxide reduces ferrihemoglobin (methemoglobin) under specific conditions, indicating a potential interaction with blood components. This reaction requires the presence of oxygen and is influenced by various reagents (Kiese, 1967).

  • Synthesis of N,N-Dimethyl Amino Acids and N-Oxides : The N,N-dimethyl derivatives and N-oxides of neutral amino acids have been synthesized from N,N-Dimethylaniline N-oxide. This research has provided analytical data and properties of these synthesized products, contributing to the field of organic chemistry (Ikutani, 1968).

  • Electrosynthesis and Properties : Poly-N,N-dimethylaniline has been prepared by electrochemical polymerization, indicating the use of N,N-Dimethylaniline N-oxide in materials science. Modified electrodes with this compound have been characterized, opening avenues for applications in electrochemistry and materials science (Ocón & Herrasti, 1991).

  • Chemical Reactions and Catalysis : Various studies have explored the kinetics and mechanisms of reactions involving N,N-Dimethylaniline N-oxide, such as its oxidation in the presence of tungstate catalysts and the effects of acidity on these reactions. These studies contribute to our understanding of reaction kinetics and catalysis (Ogata, Tomizawa, & Maeda, 1980).

Safety And Hazards

  • Environmental Impact : Dispose of N,N-Dimethylaniline N-oxide according to local regulations to prevent environmental contamination .

Future Directions

  • Pharmacological Applications : Explore potential therapeutic applications or drug development based on its properties .

properties

IUPAC Name

N,N-dimethylbenzeneamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQUDAOAMBKKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C1=CC=CC=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236323
Record name Dimethylaniline N-oxide
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dimethylaniline-N-oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001466
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N,N-Dimethylaniline N-oxide

CAS RN

874-52-2
Record name Benzenamine, N,N-dimethyl-, N-oxide
Source CAS Common Chemistry
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Record name Dimethylaniline N-oxide
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Record name Dimethylaniline N-oxide
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Record name N,N-dimethylaniline N-oxide
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Record name N,N-DIMETHYLANILINE N-OXIDE
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Record name Dimethylaniline-N-oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001466
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
513
Citations
DM Ziegler, FH Pettit - Biochemical and Biophysical Research …, 1964 - Elsevier
However, in order to establish that the N-oxide is an intermediate in the oxidative demethylation reaction, it is necessary to show that partial reaction(i) does occur and at a rate equal to …
Number of citations: 258 www.sciencedirect.com
M Kiese, E Rauscher, N Weger - Naunyn-Schmiedebergs Archiv für …, 1966 - Springer
Since the concentrations of phenylhydroxylamine and nitrosobenzene in the blood of cats and dogs are too low to produce all the hemiglobin observed following the injection of N,N-…
Number of citations: 20 link.springer.com
M KIESE - Molecular Pharmacology, 1967 - Citeseer
N, N-Dimethylaniline-N-oxide reduces ferriiuemoglobin(methemoglobin) under anaerobic conditions. In solutions of hemoglobin and N, N-dimethylaniline-N-oxide under air …
Number of citations: 16 citeseerx.ist.psu.edu
S Oae, N Asai, K Fujimori - Bulletin of the Chemical Society of Japan, 1979 - journal.csj.jp
The mechanism of the reaction between N,N-dimethylaniline N-oxide 1 and acetic anhydride to give 2-acetoxy-N,N-dimethylaniline 2a has been reinvestigated by means of our more …
Number of citations: 8 www.journal.csj.jp
M Agosin, GT Ankley - Drug metabolism and disposition, 1987 - Citeseer
Materials and Methods Chemicals. DMA was obtained from Aldrich. Disulfoton(phosphorodithioic acid O, O-diethyl-S-[2-(ethylthio) ethyljester was obtained from Chem Services, West …
Number of citations: 34 citeseerx.ist.psu.edu
CM Dicken, FL Lu, MW Nee… - Journal of the American …, 1985 - ACS Publications
The catalysis of the decomposition of p-cyano-A, A-dimethylaniline A-oxide (NO) with meso-(tetraphenyl-porphinato) iron (III) chloride [(TPP) FenlCl] has been studied at 25 C in …
Number of citations: 83 pubs.acs.org
K Wimalasena, SW May - Journal of the American Chemical …, 1995 - ACS Publications
Ascorbic acid (AscH-), commonly known as vitamin C, is an antioxidant and radical scavenger present in many human and animal tissues. There is much current interest in the …
Number of citations: 9 pubs.acs.org
FH Pettit, DM Ziegler - Biochemical and Biophysical Research …, 1963 - Elsevier
While there was some evidence to support this reaction mechanism (Fish et al. 1955, 1956), an earlier report indicated that the rate of N, N-dimethylaniline-N-oxide demethylatioa was …
Number of citations: 76 www.sciencedirect.com
LC Yuan, TS Calderwood… - Journal of the American …, 1985 - ACS Publications
In recent studies we have shown that p-cyano-A, A-dimethyl-aniline A-oxide (NO) transfers oxygen to the metal centers of iron (III) and manganese (III) tetraphenylporphyrins to yield …
Number of citations: 21 pubs.acs.org
CM Dicken, TC Woon, TC Bruice - Journal of the American …, 1986 - ACS Publications
Decomposition of p-cyano-A, A-dimethylaniline A-oxide (NO) catalyzed by [mMotetrakis (2, 6-dichlorophenyl)-porphinato] iron (III) chloride ((Cl8TPP) FemCl) yields as products p-cyano-…
Number of citations: 61 pubs.acs.org

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